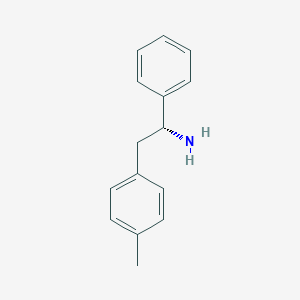

(R)-alpha-Phenyl-4-methylphenethylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(R)-alpha-Phenyl-4-methylphenethylamine, also known as this compound, is a useful research compound. Its molecular formula is C15H17N and its molecular weight is 211.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Chiral Intermediate in Drug Synthesis

(R)-alpha-Phenyl-4-methylphenethylamine serves as a chiral intermediate in the synthesis of several important pharmaceuticals. Notably, it is utilized in the production of drugs such as Formoterol and Carmoterol, which are effective treatments for asthma and chronic obstructive pulmonary disease (COPD) due to their bronchodilator properties . The compound's chiral nature is essential for achieving the desired therapeutic effects while minimizing side effects.

1.2 Stimulant Properties

Research has indicated that this compound exhibits stimulant properties similar to those of amphetamines. It affects the central nervous system by increasing the release of neurotransmitters such as dopamine and norepinephrine, which can enhance mood and energy levels . This characteristic has led to its investigation in various clinical settings, particularly concerning attention deficit hyperactivity disorder (ADHD) and narcolepsy treatments.

Synthetic Chemistry

2.1 Synthesis Methods

The synthesis of this compound involves several methodologies, often focusing on the use of chiral catalysts or starting materials to ensure stereoselectivity. Notable methods include:

- Chiral Resolution : Using chiral amines as starting materials to produce enantiomerically pure compounds through resolution techniques .

- Hydrogenation Reactions : Employing catalysts such as palladium to facilitate hydrogenation processes that yield high-purity products with minimal steps, enhancing industrial viability .

2.2 Case Studies in Synthesis

A notable study demonstrated a novel synthetic route for producing (R)-4-methoxy-alpha-methylphenethylamine, which is structurally related to this compound. This method involved fewer reaction steps and higher yields compared to traditional methods, showcasing its potential for industrial application .

Analytical Applications

3.1 Research Standards

This compound is often used as an analytical reference standard in research related to synthetic cathinones and other amphetamine analogues. Its properties allow researchers to study its effects and interactions within biological systems, contributing to our understanding of stimulant drugs' pharmacodynamics .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Pharmaceuticals | Used as a chiral intermediate for asthma medications like Formoterol. |

| Stimulant Properties | Investigated for ADHD treatment; enhances dopamine release. |

| Synthetic Chemistry | Synthesized via chiral resolution and hydrogenation methods. |

| Analytical Standards | Used as a reference standard in studies of synthetic cathinones. |

| Regulatory Considerations | Subject to control due to potential for abuse; requires careful handling. |

Eigenschaften

CAS-Nummer |

30339-32-3 |

|---|---|

Molekularformel |

C15H17N |

Molekulargewicht |

211.3 g/mol |

IUPAC-Name |

(1R)-2-(4-methylphenyl)-1-phenylethanamine |

InChI |

InChI=1S/C15H17N/c1-12-7-9-13(10-8-12)11-15(16)14-5-3-2-4-6-14/h2-10,15H,11,16H2,1H3/t15-/m1/s1 |

InChI-Schlüssel |

ZICDZTXDTPZBKH-OAHLLOKOSA-N |

SMILES |

CC1=CC=C(C=C1)CC(C2=CC=CC=C2)N |

Isomerische SMILES |

CC1=CC=C(C=C1)C[C@H](C2=CC=CC=C2)N |

Kanonische SMILES |

CC1=CC=C(C=C1)CC(C2=CC=CC=C2)N |

Synonyme |

(αR)-4-Methyl-α-phenylbenzeneethanamine; (-)-p-Methyl-α-phenylphenethylamine; (-)-1-Phenyl-2-(p-tolyl)ethylamine; (-)-4-Methyl-α-phenylphenethylamine; (R)-2-(p-Tolyl)-1-phenylethylamine_x000B_ |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.